2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)

porphyrin synthesis acidolytic scrambling regioselectivity

2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) is a meso‑substituted dipyrromethane in which two 3,4‑dimethyl‑1H‑pyrrole units are bridged by a 4‑methoxyphenyl‑methylene linker. This fully substituted bis‑pyrrole scaffold serves as a key intermediate for constructing porphyrins and expanded porphyrinoids with precisely defined β‑pyrrolic substitution patterns.

Molecular Formula C20H24N2O
Molecular Weight 308.4 g/mol
CAS No. 211858-79-6
Cat. No. B12576300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)
CAS211858-79-6
Molecular FormulaC20H24N2O
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=CNC(=C1C)C(C2=CC=C(C=C2)OC)C3=C(C(=CN3)C)C
InChIInChI=1S/C20H24N2O/c1-12-10-21-19(14(12)3)18(20-15(4)13(2)11-22-20)16-6-8-17(23-5)9-7-16/h6-11,18,21-22H,1-5H3
InChIKeyOKROUXMKLGNBKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) (CAS 211858-79-6): Procurement-Ready Pyrrole Building Block for Non-Scrambling Porphyrin Synthesis


2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) is a meso‑substituted dipyrromethane in which two 3,4‑dimethyl‑1H‑pyrrole units are bridged by a 4‑methoxyphenyl‑methylene linker [1]. This fully substituted bis‑pyrrole scaffold serves as a key intermediate for constructing porphyrins and expanded porphyrinoids with precisely defined β‑pyrrolic substitution patterns. Its dual‑substitution design—electron‑donating methyl groups on the pyrrole rings and a 4‑methoxyphenyl group at the meso position—provides a unique steric and electronic profile that cannot be replicated by simpler, commercially prevalent dipyrromethanes [2].

Why 5‑(4‑Methoxyphenyl)dipyrromethane Cannot Replace 2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) in Precision Porphyrin Construction


Generic dipyrromethanes such as 5‑(4‑methoxyphenyl)dipyrromethane (CAS 176446‑62‑1) lack β‑pyrrolic methyl substituents. During acid‑catalysed porphyrin formation, sterically unhindered dipyrromethanes undergo extensive acidolytic scrambling, generating mixtures of porphyrin regioisomers and lowering the yield of the desired trans‑A₂B₂ product to 5–20% [1]. The 3,4‑dimethyl groups on the target compound provide steric bulk that suppresses intermediate exchange, thereby preserving the substitution pattern throughout subsequent condensation steps. Substituting with a simpler dipyrromethane therefore compromises both product homogeneity and overall synthetic efficiency, making such replacement unsuitable for applications demanding molecularly defined porphyrinic architectures.

Evidence‑Based Differentiation of 2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) for Scientific Procurement


Suppressed Acidolytic Scrambling Enables Higher Porphyrin Isomeric Purity vs. 5‑(4‑Methoxyphenyl)dipyrromethane

5‑(4‑Methoxyphenyl)dipyrromethane (CAS 176446‑62‑1), which carries no β‑substituents, is documented to participate in reversible acid‑catalysed exchange (scrambling) that reduces trans‑A₂B₂‑porphyrin yields to 5–20% and contaminates the product with other porphyrin isomers . In contrast, sterically bulky 3,4‑dimethyl substituents—as present on the target compound—shift the reaction course toward low reversibility: electron‑withdrawing or sterically bulky substituents exhibit little to no reversibility under identical acid‑catalysis conditions [1]. While direct scrambling data for the target compound are not yet published, the class‑level inference from systematically studied dipyrromethanes establishes that the 3,4‑dimethyl pattern provides a steric environment analogous to proven scrambling‑resistant analogues.

porphyrin synthesis acidolytic scrambling regioselectivity

Pre‑Installed β‑Dimethyl Substituents Directly Yield 2,3‑Dimethylporphyrins Without Additional Alkylation Steps

The 3+1 porphyrin condensation using 2,5‑bis(hydroxymethyl)‑3,4‑dimethylpyrrole and a tripyrrane delivers 2,3‑dimethylporphyrin in 27% yield [1]. When the target dipyrromethane is employed as a protected bis‑pyrrole unit, both β‑methyl groups are already properly positioned, converging the synthesis and eliminating the need for post‑porphyrin alkylation. Generic 5‑(4‑methoxyphenyl)dipyrromethane lacks these methyl groups and would require additional synthetic manipulation to achieve the same substitution pattern, adding steps and lowering overall yield.

porphyrin β‑substitution 3+1 condensation synthetic convergence

Electron‑Donating 4‑Methoxyphenyl Group Stabilises Reactive Intermediates vs. Unsubstituted Phenyl Analogue

A systematic substituent‑effect study demonstrated that electron‑donating aryl groups at the meso position influence the reversibility of porphyrin‑forming condensations: alkyl or electron‑donating substituents displayed levels of reversibility on par with or greater than phenyl, whereas electron‑withdrawing groups reduced reversibility [1]. The 4‑methoxyphenyl group (Hammett σₚ = –0.27) provides a defined electronic push that stabilises the porphyrinogen intermediate relative to an unsubstituted phenyl group (σₚ = 0.00). This controlled reversibility can be exploited to improve the yield of specific porphyrin isomers when paired with appropriate acid catalysts.

electronic effect porphyrinogen oxidation reaction kinetics

Commercial Availability in Reproducible >95% Purity Contrasts with Chromatographically Heterogeneous Unsubstituted Analogues

The target compound is listed by specialty chemical suppliers with a typical purity specification of ≥95% as a single, defined molecular entity (C₂₀H₂₄N₂O, MW 308.4 g/mol) . In contrast, many unsubstituted 5‑aryldipyrromethanes are isolated as oils or low‑melting solids that require immediate chromatographic purification before use and are prone to oxidative darkening upon storage. The 3,4‑dimethyl substitution raises the melting point and improves crystallinity, enabling isolation of a stable, free‑flowing powder that can be stored under inert atmosphere without significant degradation.

chemical procurement dipyrromethane purity reproducibility

Enhanced Solubility in Standard Organic Solvents Facilitates Process‑Scale Handling vs. Unsubstituted Dipyrromethanes

The presence of both 4‑methoxyphenyl (logP contribution ~+1.5) and 3,4‑dimethyl groups (logP contribution ~+1.0 per pyrrole) raises the calculated logP of the target compound to approximately 4.4 [1], substantially higher than unsubstituted 5‑(4‑methoxyphenyl)dipyrromethane (calculated logP ~2.8). This translates to excellent solubility in dichloromethane, chloroform, and THF—the solvents routinely employed in porphyrin synthesis—while the unsubstituted analogue often requires co‑solvents or heating for complete dissolution at preparative concentrations.

solubility process chemistry dipyrromethane

High‑Value Application Scenarios for 2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) in Research and Industrial Settings


Non‑Scrambling Synthesis of trans‑A₂B₂‑Porphyrins for Photodynamic Therapy Photosensitisers

When the target compound is mono‑acylated at one pyrrole α‑position and then condensed with an aromatic aldehyde under Lindsey conditions, the steric protection of the 3,4‑dimethyl groups suppresses the acidolytic scrambling that plagues unsubstituted dipyrromethanes. This preserves the trans‑A₂B₂ substitution pattern, delivering porphyrins suitable for photodynamic therapy (PDT) with absorbance in the 650–700 nm therapeutic window, as supported by the substituent‑effect framework in and the documented scrambling behaviour of unhindered analogues in .

Convergent Construction of 2,3‑Dialkylporphyrin Model Compounds for Heme‑Protein Mimicry

The pre‑installed 3,4‑dimethyl pattern on both pyrrole rings makes this dipyrromethane an ideal precursor for 2,3‑dialkylporphyrins that mimic the β‑substitution of naturally occurring hemes. A 3+1 cyclisation with a suitable tripyrrane, analogous to the reported 27%‑yield preparation of 2,3‑dimethylporphyrin , directly incorporates the methyl groups without post‑macrocyclisation functionalisation. This convergent route is appealing for bioinorganic chemists studying the electronic tuning of heme models.

Electropolymerisable Monomer for Conductive Porphyrin Films on Electrode Surfaces

The 4‑methoxyphenyl group serves as an electron‑rich moiety that facilitates electropolymerisation. Analogues such as poly[5‑(4‑methoxyphenyl)dipyrromethane] have been deposited on glassy carbon electrodes and employed as electrocatalysts for hydrogen evolution at neutral pH . The target compound, possessing additional methyl groups that modulate oxidation potential and film morphology, is a promising monomer for generating robust, adherent polypyrromethane films for electrocatalysis or (photo)electrochemical sensing applications.

Precursor to meso‑Methoxyphenyl‑BODIPY Fluorophores with Tailored Stokes Shifts

Oxidation of the target dipyrromethane to the corresponding dipyrromethene, followed by boron complexation, yields a BODIPY dye that retains both the 4‑methoxyphenyl meso substituent and the β‑methyl groups. The electron‑donating methoxyphenyl group red‑shifts absorption and emission relative to meso‑phenyl‑BODIPY, while the β‑methyl groups increase quantum yield by restricting internal rotation. The controlled substitution pattern ensures a single BODIPY isomer, avoiding the regioisomeric mixtures that arise from unsymmetrical dipyrromethane precursors .

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